molecular formula C13H10Cl2N2O2S B2842086 N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide CAS No. 476282-24-3

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2842086
CAS No.: 476282-24-3
M. Wt: 329.2
InChI Key: FMRMTMVEAQRKLJ-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target-directed ligands, which means they can interact with multiple molecular targets . They are considered drug-like molecules with a well-developed structure-activity relationship .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The products obtained in good to excellent yield .


Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization, including NMR, FTIR, and elemental analysis .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using NMR, FTIR, and elemental analysis . For example, one of the derivatives, N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide, has a melting point of 263-265°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    A study by Raslan, Sayed, and Khalil (2016) demonstrated the synthesis of various derivatives incorporating the 2-thiazolyl moiety, including pyrazole, thiazole, pyridine, and thiadiazole derivatives. These compounds were characterized by elemental analyses and spectral data, highlighting the versatility of thiazolyl derivatives in chemical synthesis (Raslan, Sayed, & Khalil, 2016).

  • Herbicidal Activity

    Viste, Cirovetti, and Horrom (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a new group of benzamides with herbicidal activity against annual and perennial grasses, demonstrating potential agricultural utility (Viste, Cirovetti, & Horrom, 1970).

Biological Activities and Applications

  • Anticancer Potential

    Research on benzothiazole acylhydrazones indicated these compounds, derived from benzothiazole scaffolds, exhibit promising anticancer activity. The study suggested that specific substitutions on the benzothiazole scaffold can significantly influence their antitumor properties, offering insights into the design of novel anticancer agents (Osmaniye et al., 2018).

  • Antiviral and Antimicrobial Activities

    El‐Sayed, Moustafa, and Haikal (2013) synthesized triazole thioglycoside derivatives and evaluated their antiviral and antimicrobial activities. The study showcased the potential of these derivatives in combating various pathogens, highlighting the importance of structural modifications in enhancing biological efficacy (El‐Sayed, Moustafa, & Haikal, 2013).

Thermophysical Properties

  • Solvent Interactions: Godhani et al. (2013) investigated the thermophysical properties of 1,3,4-oxadiazole derivatives in chloroform and N,N-dimethylformamide. The study focused on density, viscosity, and ultrasonic sound velocity, contributing to the understanding of how structural modifications affect these properties and the interactions between these compounds and solvents (Godhani et al., 2013).

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-5-8(14)3-4-10(9)15/h3-5H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMTMVEAQRKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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